N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[(3-Methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a methoxythiolane substituent. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, common in bioactive molecules.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S2/c1-20-12(6-7-21-9-12)8-17-22(18,19)11-4-2-10(3-5-11)13(14,15)16/h2-5,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOBMCMQZJECGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the methoxytetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced via electrophilic or nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the sulfonamide formation, which can be accomplished by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxytetrahydrothiophene ring may contribute to the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Melting Points: Compound 32 () was isolated as a pale white solid but lacked explicit melting point data. Example 56 () exhibited a high melting point (252–255°C), likely due to aromatic stacking and hydrogen bonding .
- Solubility: The trifluoromethyl group in the target compound enhances lipophilicity, similar to CF₃-containing analogs like Compound 32 . Polar groups (e.g., cyano in ) increase aqueous solubility, whereas methoxy and thiolane substituents may reduce it.
Synthetic Yields :
Biological Activity
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by relevant research findings, data tables, and case studies.
Molecular Formula : C₁₃H₁₄F₃N₃O₂S
Molecular Weight : 319.33 g/mol
CAS Number : 99314-44-0
The compound's biological activity is primarily attributed to its sulfonamide group, which is known for its ability to inhibit certain enzymes and interfere with bacterial folic acid synthesis. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
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Antimicrobial Activity
- Mechanism : The sulfonamide moiety competes with para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway.
- Case Studies : In vitro studies have shown that compounds with similar structures exhibit significant antibacterial properties against gram-positive and gram-negative bacteria. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
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Antitumor Effects
- Research Findings : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Data Table :
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Anti-inflammatory Activity
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.
- Case Study : In a mouse model of inflammation, administration of a similar sulfonamide resulted in reduced levels of TNF-alpha and IL-6, indicating a possible anti-inflammatory action .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
- Acute Toxicity
- Chronic Toxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
